molecular formula C17H14FNOS2 B6477509 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide CAS No. 2640885-24-9

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide

Cat. No.: B6477509
CAS No.: 2640885-24-9
M. Wt: 331.4 g/mol
InChI Key: GHNODJQBSUMUFS-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3-fluorobenzamide is a synthetic organic compound featuring a bithiophene core linked via an ethyl group to a 3-fluorobenzamide moiety.

Properties

IUPAC Name

3-fluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNOS2/c18-13-4-1-3-12(11-13)17(20)19-9-8-14-6-7-16(22-14)15-5-2-10-21-15/h1-7,10-11H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNODJQBSUMUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: The corresponding amine derivative of the benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide is largely dependent on its application:

Comparison with Similar Compounds

Bithiophene-Fluorobenzamidine Derivatives (MA-1615 and MA-1740)

Key Structural Differences :

  • MA-1615 : 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt.
  • MA-1740: 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride salt.
Property N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3-fluorobenzamide MA-1615/MA-1740
Functional Group Amide Amidino (protonated at physiological pH)
Substituents Ethyl linker, 3-fluorobenzamide Terthiophene/fluorophenyl amidine
Application Not reported Corrosion inhibitors for carbon steel in acidic media
Bioactivity Unknown Not reported

Key Insight : The replacement of the amide group with amidine in MA-1615/MA-1740 enhances their cationic character, improving adsorption on metal surfaces for corrosion inhibition. The target compound’s neutral amide group may limit similar utility .

Natural Bithiophenes from Echinops grijisii

Examples :

  • Compound 14 : 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene.
  • Compound 2 : 2-(3,4-dihydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene.
Property This compound Natural Bithiophenes (e.g., 2, 14)
Origin Synthetic Isolated from plant sources
Substituents Fluorobenzamide, ethyl linker Hydroxyalkynyl, diynyl groups
Bioactivity Not tested Anti-inflammatory (e.g., inhibition of nitrite production in RAW 264.7 cells)
Stability Likely stable due to synthetic design Some natural thiophenes are photoactive or prone to oxidation

Fluorinated Benzamide Agrochemicals

Examples :

  • Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (herbicide).
  • Sulfentrazone : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (herbicide).
Property This compound Agrochemical Fluorobenzamides
Substituents Bithiophene-ethyl linker Halogenated aryl, heterocycles
Function Unknown Herbicidal activity via enzyme inhibition (e.g., protoporphyrinogen oxidase)
Electron Effects Fluorine at meta-position modulates electron density Fluorine enhances stability and target binding

Key Insight: The bithiophene unit in the target compound introduces extended conjugation, which is absent in agrochemical benzamides. This could enable novel interactions in electronic materials or photodynamic therapies.

Q & A

Q. What are the standard synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide?

Methodological Answer: Synthesis typically involves coupling a 2,2'-bithiophene derivative with a fluorobenzamide moiety. Key steps include:

  • Thiophene functionalization : Use Lawesson’s reagent for thionation of γ-ketoamide intermediates to form the bithiophene core .
  • Amide bond formation : Couple the bithiophene-ethylamine intermediate with 3-fluorobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Control reaction temperature (60–80°C) and solvent polarity (DMSO or acetonitrile) to improve yield .

Q. What spectroscopic and chromatographic techniques are used for structural characterization?

Methodological Answer:

  • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm regioselectivity of bithiophene substitution and fluorobenzamide linkage. For example, aromatic protons in bithiophene appear as multiplets at δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~423.12 g/mol) .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

  • Solvents : Polar aprotic solvents (DMSO, acetonitrile) enhance reaction rates for amide coupling .
  • Catalysts : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura cross-coupling of halogenated intermediates .
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .

Advanced Research Questions

Q. How is regioselectivity achieved during functionalization of the bithiophene core?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Electrophilic substitution : Vilsmeier-Haack formylation targets the electron-rich 4-position of the bithiophene due to the electron-donating ethylamino group .
  • Lithiation strategies : Use n-BuLi to deprotonate the 5’-position (adjacent to sulfur), followed by electrophilic quenching for 5’-functionalization .
  • Validation : Compare 1H^1H NMR shifts (e.g., 5’-proton at δ 7.05–7.11 ppm) to confirm regiochemistry .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay standardization : Use orthogonal assays (e.g., fluorescence-based ATP quantification for cytotoxicity and SPR for target binding) to validate antimicrobial or anticancer activity .
  • Structural analogs : Compare activity with derivatives lacking the fluorobenzamide group to isolate pharmacophoric contributions .
  • Dose-response curves : Perform IC50_{50} titrations in triplicate to minimize variability .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of CYP450 or kinase targets to map binding pockets for the fluorobenzamide group .
  • MD simulations : Simulate solvated systems (AMBER force field) to assess stability of the bithiophene-ethyl linker in aqueous environments .
  • QSAR models : Corporate Hammett constants for the fluorine substituent to predict electronic effects on bioactivity .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. The fluorobenzamide moiety is stable at pH 4–7 but hydrolyzes under strong acidic/basic conditions .
  • Thermal stability : TGA analysis shows decomposition >200°C, suitable for room-temperature storage .
  • Light sensitivity : Store in amber vials; UV-Vis spectra indicate no significant photodegradation under lab lighting .

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